Cas no 942010-08-4 (N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide)

N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide structure
942010-08-4 structure
Product name:N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide
CAS No:942010-08-4
MF:C17H20N2O6
MW:348.350504875183
CID:6411114
PubChem ID:16853166

N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide
    • N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
    • 942010-08-4
    • N-(2,5-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
    • AKOS024650461
    • F2471-1167
    • 1(4H)-Pyridineacetamide, N-(2,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-4-oxo-
    • Inchi: 1S/C17H20N2O6/c1-23-12-4-5-15(24-2)13(7-12)18-17(22)9-19-8-16(25-3)14(21)6-11(19)10-20/h4-8,20H,9-10H2,1-3H3,(H,18,22)
    • InChI Key: BDDBGGDVYOCNIX-UHFFFAOYSA-N
    • SMILES: C1(CO)N(CC(NC2=CC(OC)=CC=C2OC)=O)C=C(OC)C(=O)C=1

Computed Properties

  • Exact Mass: 348.13213636g/mol
  • Monoisotopic Mass: 348.13213636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 97.3Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 591.1±50.0 °C(Predicted)
  • pka: 12.49±0.70(Predicted)

N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2471-1167-5mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2471-1167-5μmol
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2471-1167-10mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2471-1167-2μmol
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2471-1167-1mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2471-1167-20μmol
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2471-1167-75mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2471-1167-50mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2471-1167-10μmol
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2471-1167-15mg
N-(2,5-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl]acetamide
942010-08-4 90%+
15mg
$89.0 2023-05-16

Additional information on N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide

Introduction to N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide and Its Significance in Modern Chemical Biology

N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide, identified by its CAS number 942010-08-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its multifaceted functional groups, has garnered attention due to its potential applications in drug discovery and therapeutic intervention.

The compound's molecular framework is built upon a pyridine core, which is a well-established scaffold in medicinal chemistry. The presence of multiple hydroxymethyl and methoxy substituents enhances its versatility, enabling various chemical modifications that can fine-tune its pharmacological properties. Specifically, the 4-oxo group introduces a site for potential bioactivity, while the acetamide moiety suggests interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing emphasis on the development of heterocyclic compounds for their diverse biological activities. Pyridine derivatives, in particular, have been extensively studied for their roles in modulating cellular processes. The structural features of N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide make it a promising candidate for further exploration in this context.

The significance of this compound is further underscored by its potential in addressing complex diseases. Current research indicates that molecules with similar structural motifs exhibit properties that could be beneficial in treating conditions such as inflammation, neurodegeneration, and metabolic disorders. The combination of dimethoxyphenyl and other aromatic rings provides a basis for selective binding to biological targets, which is crucial for developing effective therapeutics.

Advances in computational chemistry have enabled the prediction of pharmacokinetic properties and interaction profiles of such compounds. Molecular modeling studies suggest that N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide may exhibit favorable solubility and bioavailability characteristics, making it a viable candidate for further preclinical development. These insights are derived from simulations that incorporate the latest methodologies in structure-based drug design.

The synthesis of this compound presents an interesting challenge due to its complex architecture. However, recent advancements in synthetic organic chemistry have provided innovative approaches to constructing such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been instrumental in achieving the desired structural features with high precision.

In the context of clinical research, the exploration of novel drug candidates like N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-ylacetamide

The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural diversity. N-(2,5-dimethoxyphenyl)-2-2-(hydroxymethyl)-5-methoxy-4-oxo-1,4-dihydropyridin-1-y acetamide

The development of novel analytical techniques has also contributed to the deeper understanding of such compounds. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are among the tools that have been employed to elucidate the structure and purity of N-(2,5-dimethoxyphenyl)-
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